molecular formula C23H37N3O B1514578 N-Cyclohexyl-N'-{3-methyl-1-[2-(piperidin-1-yl)phenyl]butyl}urea CAS No. 646054-50-4

N-Cyclohexyl-N'-{3-methyl-1-[2-(piperidin-1-yl)phenyl]butyl}urea

Cat. No.: B1514578
CAS No.: 646054-50-4
M. Wt: 371.6 g/mol
InChI Key: PBSRNHNAAAXMQL-UHFFFAOYSA-N
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Description

N-Cyclohexyl-N'-{3-methyl-1-[2-(piperidin-1-yl)phenyl]butyl}urea is a useful research compound. Its molecular formula is C23H37N3O and its molecular weight is 371.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Analytical and Biochemical Applications

  • Analytical Characterization of Psychoactive Arylcyclohexylamines : A study detailed the characterization of psychoactive arylcyclohexylamines, focusing on their determination in biological matrices using chromatography and mass spectrometry techniques. This research highlights the analytical methods applicable to similar compounds for forensic and toxicological analysis (De Paoli et al., 2013).

Chemical Synthesis and Structure-Activity Relationship

  • Synthesis and Evaluation of Acetylcholinesterase Inhibitors : Flexible ureas were synthesized and assessed for their antiacetylcholinesterase activity, showing how structural modifications influence biological activity. This type of research could guide the development of therapeutic agents based on urea derivatives (Vidaluc et al., 1995).

  • Inhibitors of Soluble Epoxide Hydrolase : A study synthesized 1,3-disubstituted ureas as inhibitors of human and murine soluble epoxide hydrolase, showing improved pharmacokinetic parameters and potential for treating inflammatory pain. This exemplifies the therapeutic potential of urea derivatives in modulating enzyme activity (Rose et al., 2010).

Physicochemical Studies

  • Conformational Study of Ureas : A series of ureas derived from azabicyclo[3.3.1]nonan-9α-amine were synthesized and their conformational preferences studied, which is relevant for understanding the structural basis of biological activity and designing new compounds (Iriepa et al., 1997).

Green Chemistry

  • Solvent-Free Synthesis from CO2 : The synthesis of disubstituted ureas from amines and CO2 using an ionic liquid as the catalyst represents an environmentally friendly approach to producing urea derivatives, demonstrating the potential for green chemistry in synthesizing structurally related compounds (Jiang et al., 2008).

Properties

IUPAC Name

1-cyclohexyl-3-[3-methyl-1-(2-piperidin-1-ylphenyl)butyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H37N3O/c1-18(2)17-21(25-23(27)24-19-11-5-3-6-12-19)20-13-7-8-14-22(20)26-15-9-4-10-16-26/h7-8,13-14,18-19,21H,3-6,9-12,15-17H2,1-2H3,(H2,24,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBSRNHNAAAXMQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C1=CC=CC=C1N2CCCCC2)NC(=O)NC3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H37N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90802075
Record name N-Cyclohexyl-N'-{3-methyl-1-[2-(piperidin-1-yl)phenyl]butyl}urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90802075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

646054-50-4
Record name N-Cyclohexyl-N'-{3-methyl-1-[2-(piperidin-1-yl)phenyl]butyl}urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90802075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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